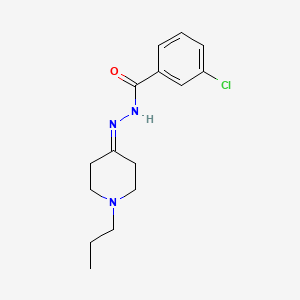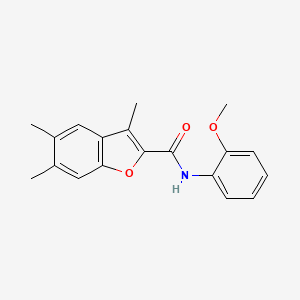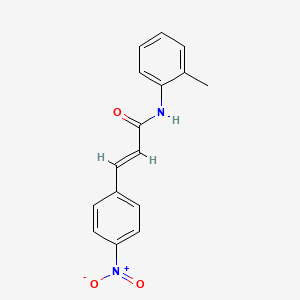
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide, also known as CPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPB is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes, including cell growth, proliferation, and survival.
Mécanisme D'action
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide selectively inhibits the PP2A enzyme by binding to the catalytic subunit of the enzyme. This inhibition leads to the activation of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are involved in cell growth and survival. The activation of these pathways can lead to the inhibition of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of viral replication. 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its selectivity for the PP2A enzyme, which allows for specific targeting of cellular pathways involved in disease processes. Additionally, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been found to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation of using 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide is its poor solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of potential combination therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide and its potential limitations in therapeutic applications. Overall, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide shows promise as a potential therapeutic agent in the treatment of cancer, neurodegenerative diseases, and viral infections.
Méthodes De Synthèse
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzohydrazide with 1-propyl-4-piperidone in the presence of a base. The resulting product can then be purified using column chromatography. Other methods of synthesis involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit the growth and proliferation of cancer cells by targeting the PP2A pathway. In neurodegenerative disease research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been found to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, such as beta-amyloid and tau. In viral infection research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit the replication of several viruses, including HIV-1 and Zika virus.
Propriétés
IUPAC Name |
3-chloro-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-2-8-19-9-6-14(7-10-19)17-18-15(20)12-4-3-5-13(16)11-12/h3-5,11H,2,6-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWBIBQZHGNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(1-propylpiperidin-4-ylidene)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)

![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)

![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)


![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)
![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)